![molecular formula C13H22N2O2 B1490334 3a-(羟甲基)-2-脯氨酰八氢环戊[c]吡咯 CAS No. 2097947-77-6](/img/structure/B1490334.png)

3a-(羟甲基)-2-脯氨酰八氢环戊[c]吡咯

描述

Pyrrole derivatives, such as Pyrrole-2-carboxaldehyde (Py-2-C), have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

Synthesis Analysis

Pyrrole derivatives can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Synthesis of these heterocyclic systems is most commonly achieved by multicomponent reactions .Molecular Structure Analysis

The molecular structure of pyrrole derivatives is complex and varies based on the specific derivative. For example, the reaction of three equivalents of 2-(trifluoroacetyl)pyrrole with triols produce triesters of pyrrole-2-carboxylic acid, which crystallize in space groups with molecular C3 symmetry .Chemical Reactions Analysis

Pyrrole derivatives can participate in a variety of chemical reactions. For instance, Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Synthesis of these heterocyclic systems is most commonly achieved by multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely. For example, 3’-(Hydroxymethyl)-3a’,6a’-dihydro-2’ H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1 H,3’ H,5’ H)- trione is a colorless crystal with a melting point of 298–300°C .科学研究应用

吡咯生物碱合成及其潜在应用

从内生真菌中分离出新的吡咯生物碱,表明其具有成为新型抗菌和抗癌化合物的潜力。诸如N-[4-(2-甲酰-5-羟甲基-吡咯-1-基)-丁基]-乙酰胺和来自红镰刀菌的相关结构,显示出进一步进行生物活性研究的前景,突出了吡咯衍生物在开发新治疗剂中的作用 (Li et al., 2008).

吡咯衍生物的功能化和合成

通过功能化技术合成吡咯衍生物的研究,开辟了创造新材料的途径,这些材料在药物开发和材料科学中具有潜在应用。诸如通过分子内碳锂化合成吡咯衍生物等研究,突出了吡咯化学在创造功能材料方面的多功能性 (Barluenga et al., 2003).

新型吡咯衍生物的生物学评价

合成和生物学评价新型吡咯衍生物,以获得诸如抗菌和驱虫等活性,提供了吡咯化合物的潜在治疗用途的见解。这些研究强调了吡咯衍生物在寻找具有多种药理活性的新生物活性化合物中的重要性 (Bhardwaj & Sharma, 2021).

基于吡咯的抗癌和抗菌剂

开发靶向线粒体蛋白(如 TET1)的吡咯螯合剂用于肿瘤治疗,代表了吡咯衍生物的尖端应用。这些化合物具有抑制参与癌症进展的特定蛋白的能力,显示了吡咯衍生物在治疗严重病理中的治疗潜力 (Antonyová et al., 2022).

吡咯衍生物作为杀虫剂

合成和评价吡咯衍生物作为针对农业害虫的杀虫剂,展示了吡咯化学在开发新型农用化学品中的应用。这项研究突出了吡咯化合物在创造环保且有效的虫害控制解决方案方面的潜力 (Abdelhamid et al., 2022).

作用机制

Target of Action

Pyrrole derivatives are known to interact with a variety of biological targets. For example, some pyrrole derivatives have been found to exhibit antibacterial, antifungal, and antiviral activities . .

Mode of Action

The mode of action of pyrrole derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some pyrrole derivatives are known to inhibit enzymes, while others may interact with cell membranes or DNA

Biochemical Pathways

Pyrrole derivatives can affect various biochemical pathways. For instance, some pyrrole derivatives are key motifs in bioactive natural molecules, forming the subunit of heme, chlorophyll, and bile pigments

Result of Action

The result of a compound’s action can be observed at the molecular and cellular level. For example, some pyrrole derivatives have been found to exhibit insecticidal efficacy . .

安全和危害

未来方向

The study of pyrrole derivatives is a promising area of research due to their wide range of biological activities and potential applications in pharmaceuticals and other industries. Future research may focus on developing new synthesis methods, exploring their biological activities, and investigating their potential applications .

属性

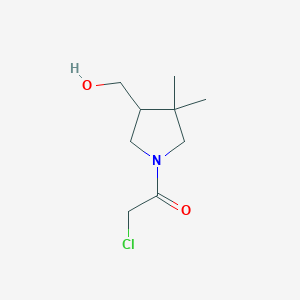

IUPAC Name |

[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-9-13-5-1-3-10(13)7-15(8-13)12(17)11-4-2-6-14-11/h10-11,14,16H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIWASKCXCJSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2(C1)CO)C(=O)C3CCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3a-(Hydroxymethyl)-2-prolyloctahydrocyclopenta[c]pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

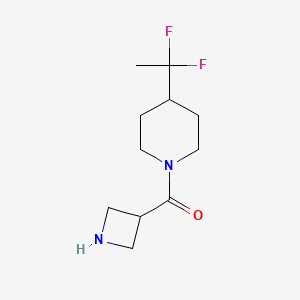

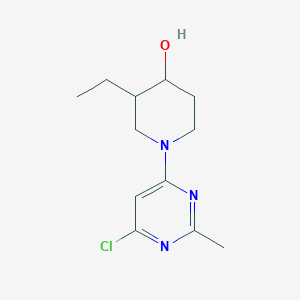

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

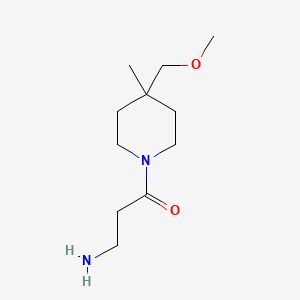

![(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1490274.png)